

# 2-(Bromomethyl)-1-chloro-4-nitrobenzene IUPAC name and structure

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## Compound of Interest

Compound Name: 2-(Bromomethyl)-1-chloro-4-nitrobenzene

Cat. No.: B1272087

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## A Technical Guide to 2-(Bromomethyl)-1-chloro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(bromomethyl)-1-chloro-4-nitrobenzene**, a key trifunctional aromatic building block. It details the compound's chemical identity, physicochemical properties, synthesis, and reactivity. This information is intended to support its application in organic synthesis, particularly within the fields of medicinal chemistry and drug development.

## Chemical Identity and Structure

IUPAC Name: **2-(bromomethyl)-1-chloro-4-nitrobenzene**[\[1\]](#)

Synonyms: 2-Chloro-5-nitrobenzyl bromide[\[1\]](#)

The structure of **2-(bromomethyl)-1-chloro-4-nitrobenzene** features a benzene ring substituted with a chloro group, a nitro group, and a bromomethyl group. The relative positions of these functional groups impart distinct reactivity to different sites on the molecule, making it a versatile intermediate for complex chemical syntheses.

Caption: Chemical structure of **2-(bromomethyl)-1-chloro-4-nitrobenzene**.

## Physicochemical and Safety Data

The key properties of **2-(bromomethyl)-1-chloro-4-nitrobenzene** are summarized below. This data is essential for reaction planning, safety assessment, and analytical method development.

**Table 1: Physicochemical Properties**

Property	Value	Reference
CAS Number	52427-01-7	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrClNO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	250.48 g/mol	<a href="#">[1]</a>
Appearance	White to light yellow crystal or crystalline powder	<a href="#">[3]</a> (by analogy)
Boiling Point	304.5 °C at 760 mmHg	<a href="#">[3]</a>
Density	1.755 g/cm <sup>3</sup>	<a href="#">[3]</a>
Flash Point	137.9 °C	<a href="#">[3]</a>
Refractive Index	1.623	<a href="#">[3]</a>
XLogP3	2.9	<a href="#">[1]</a>
Polar Surface Area	45.8 Å <sup>2</sup>	<a href="#">[1]</a>

**Table 2: Hazard and Safety Information**

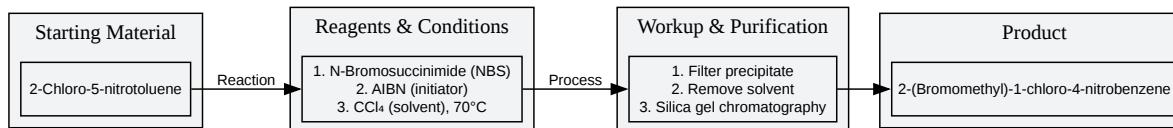
Hazard Statement	Description
H302	Harmful if swallowed
H312	Harmful in contact with skin
H314	Causes severe skin burns and eye damage
H332	Harmful if inhaled
H335	May cause respiratory irritation

Data sourced from PubChem GHS  
Classification.[\[1\]](#)

## Experimental Protocols

### Synthesis of 2-(Bromomethyl)-1-chloro-4-nitrobenzene

This compound is typically synthesized via a free-radical bromination of the benzylic methyl group of its precursor, 2-chloro-5-nitrotoluene. The following protocol is a representative procedure based on the synthesis of a structurally similar compound.



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Caption: General workflow for the synthesis of the target compound.

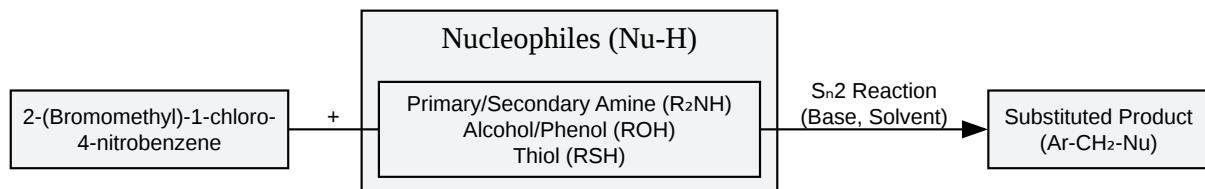
#### Detailed Methodology:

- Materials:
  - 2-Chloro-5-nitrotoluene (1.0 eq)

- N-Bromosuccinimide (NBS) (1.0-1.1 eq)
- 2,2'-Azobis(isobutyronitrile) (AIBN) (catalytic amount, e.g., 0.02 eq)
- Carbon tetrachloride (CCl<sub>4</sub>) or other suitable non-polar solvent
- Procedure:
  - To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-nitrotoluene, N-bromosuccinimide, and the solvent (e.g., carbon tetrachloride).
  - Add the radical initiator, AIBN, to the mixture.
  - Heat the reaction mixture to reflux (approximately 70-80°C for CCl<sub>4</sub>) and maintain for several hours. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
  - Upon completion, cool the reaction mixture to room temperature. The succinimide by-product will precipitate out of the solution.
  - Filter the mixture to remove the precipitated succinimide.
  - Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
  - Remove the solvent under reduced pressure using a rotary evaporator.
  - The crude product can be purified by silica gel column chromatography to yield the pure **2-(bromomethyl)-1-chloro-4-nitrobenzene**.

## Application in Synthesis: Nucleophilic Substitution

The benzylic bromide of **2-(bromomethyl)-1-chloro-4-nitrobenzene** is a highly reactive electrophilic site, making it an excellent substrate for S<sub>n</sub>2 reactions. This allows for the facile introduction of various nucleophiles, a common strategy in the synthesis of pharmaceutical intermediates.



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Caption: Reactivity of the target compound with various nucleophiles.

Representative Protocol: N-Alkylation of an Amine

- Materials:
  - **2-(Bromomethyl)-1-chloro-4-nitrobenzene** (1.0 eq)
  - Primary or secondary amine (e.g., Benzylamine) (1.2 eq)
  - Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or another suitable non-nucleophilic base (2.0 eq)
  - Acetonitrile or N,N-Dimethylformamide (DMF) as solvent
- Procedure:
  - In a round-bottom flask, suspend potassium carbonate in the chosen solvent.
  - Add the amine nucleophile to the suspension.
  - Add a solution of **2-(bromomethyl)-1-chloro-4-nitrobenzene** in the same solvent dropwise to the mixture at room temperature.
  - Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80°C) for several hours until the starting material is consumed, as monitored by TLC.
  - Upon completion, quench the reaction by adding water.
  - Extract the product with an organic solvent such as ethyl acetate.

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.

## Applications in Drug Development

Halogenated and nitrated aromatic compounds are foundational scaffolds in medicinal chemistry. **2-(Bromomethyl)-1-chloro-4-nitrobenzene** serves as a versatile building block due to its distinct reactive sites.

- Benzyl Bromide:** As demonstrated, this site is highly reactive towards nucleophiles, allowing for the straightforward attachment of amines, alcohols, thiols, and other functional groups. This is crucial for building libraries of compounds for structure-activity relationship (SAR) studies.
- Aryl Chloride:** The chlorine atom on the aromatic ring is less reactive than the benzylic bromide. However, its reactivity can be exploited in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) after the benzylic position has been functionalized.
- Nitro Group:** The nitro group is a strong electron-withdrawing group that activates the aromatic ring for certain reactions. It can also be readily reduced to an aniline, a key functional group that opens up a vast array of subsequent chemical transformations, including diazotization, acylation, and sulfonylation.

The strategic, sequential manipulation of these three functional groups allows for the efficient construction of complex molecular architectures found in many biologically active compounds and is particularly relevant in the synthesis of protein degrader building blocks and other targeted therapeutics.<sup>[4]</sup>

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